Cas no 2097953-60-9 (1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, trifluoroacetic acid)

1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, trifluoroacetic acid 化学的及び物理的性質
名前と識別子
-
- 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid
- 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, trifluoroacetic acid
-
- MDL: MFCD30749802
1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, trifluoroacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2008127-0.25g |
1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, trifluoroacetic acid |
2097953-60-9 | 95% | 0.25g |
$166.0 | 2023-09-16 | |
Enamine | EN300-2008127-0.05g |
1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, trifluoroacetic acid |
2097953-60-9 | 95% | 0.05g |
$79.0 | 2023-09-16 | |
Aaron | AR01EK7O-2.5g |
1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, trifluoroacetic acid |
2097953-60-9 | 95% | 2.5g |
$617.00 | 2025-02-10 | |
A2B Chem LLC | AX57896-250mg |
1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid |
2097953-60-9 | 95% | 250mg |
$210.00 | 2024-04-20 | |
Enamine | EN300-2008127-1g |
1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, trifluoroacetic acid |
2097953-60-9 | 95% | 1g |
$336.0 | 2023-09-16 | |
Aaron | AR01EK7O-50mg |
1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, trifluoroacetic acid |
2097953-60-9 | 95% | 50mg |
$134.00 | 2025-03-31 | |
1PlusChem | 1P01EJZC-2.5g |
1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, trifluoroacetic acid |
2097953-60-9 | 95% | 2.5g |
$737.00 | 2023-12-19 | |
A2B Chem LLC | AX57896-50mg |
1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid |
2097953-60-9 | 95% | 50mg |
$119.00 | 2024-04-20 | |
A2B Chem LLC | AX57896-100mg |
1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid |
2097953-60-9 | 95% | 100mg |
$159.00 | 2024-04-20 | |
A2B Chem LLC | AX57896-500mg |
1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid |
2097953-60-9 | 95% | 500mg |
$311.00 | 2024-04-20 |
1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, trifluoroacetic acid 関連文献
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, trifluoroacetic acidに関する追加情報
Introduction to 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, trifluoroacetic acid (CAS No. 2097953-60-9)
The compound 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, trifluoroacetic acid, identified by its CAS number 2097953-60-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the azetidine class of heterocyclic molecules, which have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of both amino and carboxylate functional groups, coupled with the unique trifluoroacetic acid moiety, makes this molecule a promising candidate for further exploration in drug discovery and medicinal chemistry.
Recent research in the domain of heterocyclic chemistry has highlighted the importance of azetidine derivatives in the development of novel therapeutic agents. The structural framework of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate offers a scaffold that can be modified to target various biological pathways. Specifically, the tert-butyl group enhances lipophilicity, while the amino group provides a site for hydrogen bonding interactions with biological targets. These features are particularly relevant in the design of small-molecule inhibitors and modulators.
In the context of modern drug development, compounds like 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate are being scrutinized for their potential in addressing unmet medical needs. The azetidine ring is known to mimic natural amino acid structures, which can facilitate interactions with enzymes and receptors. Furthermore, the carboxylate group can participate in salt formation, improving solubility and pharmacokinetic properties. These characteristics make it an attractive building block for medicinal chemists.
Current studies have demonstrated that modifications to the azetidine core can lead to compounds with enhanced binding affinity and selectivity. For instance, research published in leading journals such as *Journal of Medicinal Chemistry* has shown that substituents at the 1-position and 3-position of azetidine can significantly influence biological activity. The specific substitution pattern in 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate is designed to optimize these interactions while maintaining structural integrity.
The trifluoroacetic acid component of this compound introduces a fluorine atom into the molecule, which is a common strategy in drug design to improve metabolic stability and binding affinity. Fluorinated compounds often exhibit enhanced bioavailability and prolonged half-life in vivo. This feature is particularly valuable in the development of long-term therapeutic treatments where sustained activity is desired.
From a synthetic perspective, 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate exemplifies the sophistication of modern organic synthesis techniques. The preparation of this compound requires precise control over reaction conditions and stereochemistry to ensure high yield and purity. Advances in catalytic methods and asymmetric synthesis have made it feasible to construct complex heterocyclic frameworks like this one with increasing efficiency.
The potential applications of this compound extend across multiple therapeutic areas. For example, its structural motifs are reminiscent of known bioactive molecules targeting enzymes such as kinases and proteases. These enzymes are often implicated in diseases like cancer and inflammatory disorders, making them prime targets for inhibition. By leveraging the unique properties of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, researchers aim to develop novel inhibitors that could outperform existing therapies.
In addition to its pharmaceutical potential, this compound may also find utility in materials science and agrochemical applications. The versatility of azetidine derivatives allows for modifications that could tailor their properties for use in industrial processes or as intermediates in other chemical syntheses. Such cross-disciplinary applications highlight the broad relevance of heterocyclic chemistry.
Future directions in research on 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate will likely focus on exploring its pharmacological profile through both computational modeling and experimental validation. High-throughput screening techniques combined with structure-based drug design will be employed to identify potential lead compounds derived from this scaffold. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients.
In summary,1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, CAS No. 2097953-60-9, represents a compelling example of how targeted molecular design can yield compounds with significant therapeutic potential. Its unique structural features and functional groups position it as a valuable asset in the ongoing quest to develop safer and more effective treatments for human diseases. As research progresses, this compound is poised to contribute meaningfully to advancements in medicinal chemistry.
2097953-60-9 (1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, trifluoroacetic acid) 関連製品
- 628330-32-5(methyl 2-(5-hydroxy-2-methoxyphenyl)acetate)
- 923-42-2(1,2,4-Butanetricarboxylic acid)
- 1275542-53-4(2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide)
- 1806189-41-2(Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate)
- 2640895-31-2(4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine)
- 1235635-56-9(2-{[5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide)
- 946372-69-6(N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide)
- 2807466-82-4(1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene)
- 353470-24-3(2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide)
- 2034615-50-2(3-(4-propoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide)




